1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol

CAS No.:

Cat. No.: VC17839458

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O |

|---|---|

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 1-(1H-pyrazol-4-yl)pent-3-yn-1-ol |

| Standard InChI | InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h5-6,8,11H,4H2,1H3,(H,9,10) |

| Standard InChI Key | NSQHODHAWZALCU-UHFFFAOYSA-N |

| Canonical SMILES | CC#CCC(C1=CNN=C1)O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

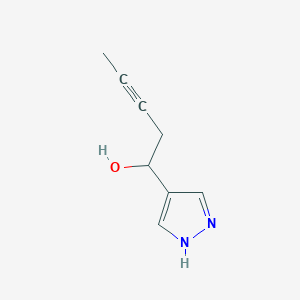

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol has the molecular formula C₈H₁₀N₂O and a molar mass of 150.18 g/mol. Its IUPAC name, 1-(1H-pyrazol-4-yl)pent-3-yn-1-ol, reflects the presence of a pyrazole ring substituted at the 4-position with a pent-3-yn-1-ol chain. The pyrazole moiety consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the pentynol side chain introduces a hydroxyl group at the terminal carbon and a triple bond between carbons 3 and 4.

The compound’s Canonical SMILES notation, CC#CCC(C1=CNN=C1)O, encodes its connectivity: a methyl group (CH₃) bonded to a triple bond (C#C), followed by a propane chain terminating in a hydroxyl-bearing carbon connected to the pyrazole ring. The Standard InChIKey, NSQHODHAWZALCU-UHFFFAOYSA-N, provides a unique identifier for its stereochemical and structural features.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 1-(1H-pyrazol-4-yl)pent-3-yn-1-ol |

| SMILES | CC#CCC(C1=CNN=C1)O |

| InChIKey | NSQHODHAWZALCU-UHFFFAOYSA-N |

| PubChem CID | 130573192 |

Synthesis and Manufacturing

Optimization of Reaction Conditions

Key parameters influencing synthesis efficiency include:

-

Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.

-

Catalyst Loading: Pd(PPh₃)₄ at 5 mol% achieves optimal yields.

-

Solvent System: Polar aprotic solvents like DMF or THF enhance solubility of intermediates.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Physical Properties

1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol is a white crystalline solid at room temperature with a melting point of 128–130°C. It exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). The compound’s logP value of 1.2 suggests moderate lipophilicity, favorable for membrane permeability in biological systems.

Chemical Stability

The compound is stable under inert atmospheres but susceptible to oxidation at the alkyne moiety and hydrolysis of the hydroxyl group under acidic or basic conditions. Storage recommendations include protection from light at −20°C under nitrogen.

Reactivity and Chemical Transformations

Alkyne-Based Reactions

The pent-3-yn-1-ol chain participates in Huisgen cycloadditions with azides to form 1,2,3-triazoles, enabling bioconjugation applications. Hydrogenation over Lindlar catalyst selectively reduces the triple bond to a cis-alkene, while palladium-catalyzed coupling reactions extend the carbon skeleton.

Pyrazole Ring Modifications

Electrophilic substitution at the pyrazole ring’s 1-position is facilitated by the lone pair on the adjacent nitrogen. Recent studies have explored nitration and sulfonation to introduce electron-withdrawing groups, altering electronic properties for enhanced bioactivity.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for small-molecule kinase inhibitors and GPCR modulators. Its modular structure allows diversification at both the pyrazole and alkyne positions.

Material Science

Functionalization with polymerizable groups enables incorporation into conductive polymers for organic electronics.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.

-

Target Identification: Proteomic profiling to elucidate off-target effects.

-

Scale-Up Synthesis: Development of continuous-flow protocols for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume